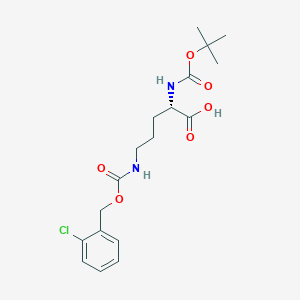

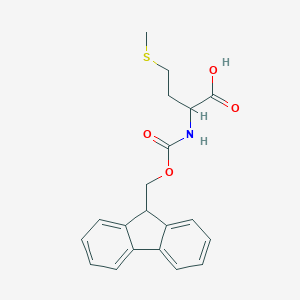

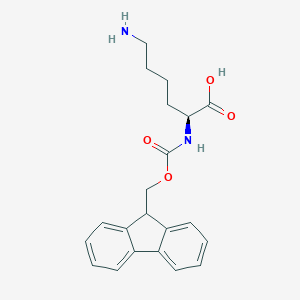

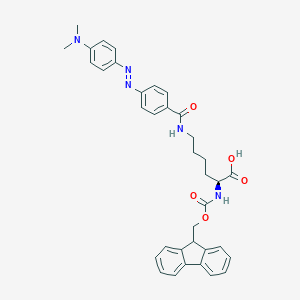

![molecular formula C23H26N2O5 B557485 Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- CAS No. 82007-05-4](/img/structure/B557485.png)

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is also known as N-Fmoc-glycine or Fmoc-Gly-OH . It is a derivative of glycine, which is one of the 20 amino acids used to build proteins in living organisms .

Molecular Structure Analysis

The molecular formula of “Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is C17H15NO4 . Its molecular weight is 297.31 .Physical And Chemical Properties Analysis

“Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-” is a solid at 20°C . It appears as a white to almost white powder or crystal . Its melting point is between 175.0 to 178.0°C . It is almost transparent in methanol .科学研究应用

1. Sepsis Treatment

Glycine derivatives, like N-[9H-(2,7-dimethylfluoren-9-ylmethoxy)carbonyl]-L-leucine (NPC 15669), have been studied for their potential in treating sepsis. NPC 15669, a leukocyte recruitment inhibitor, significantly increased survival in a rat model of sepsis, fecal peritonitis, by reversing leukopenia and inhibiting neutrophil infiltration into the small intestine (Noronha-Blob et al., 1993).

2. Material Science and Nanotechnology

The molecule has applications in material science, particularly in designing multi-dimensional self-assembly structures. A study demonstrated the transformation of various morphologies of N-(9-fluorenylmethoxy carbonyl)-glycine (FG) under dual tuning, achieving structures like vesicles, helical fibers, and supramolecular gels, enriching the category of nanomaterials (Chu et al., 2015).

3. Hemoglobin Biosynthesis

Glycine plays a crucial role in hemoglobin biosynthesis. Isotopic studies have shown that tagged glycine is incorporated into hemoglobin, with variations in the distribution of the isotope between the pigment and protein portions of the molecule (Grinstein et al., 1949).

4. Radiochemistry in Medical Imaging

Glycine derivatives have been utilized in radiochemistry, particularly in synthesizing carbon-11 labeled glycine and dipeptides like L-phenylalanylglycine and L-leucylglycine, aiding in medical imaging and diagnostic procedures (Bolster et al., 1986).

5. Crystal Structure Analysis

Glycine derivatives have been used in crystal structure analysis. Studies have been conducted on L-leucylglycine hydrates and derivatives to understand their crystallography, aiding in molecular and materials science (Kiyotani & Sugawara, 2012).

6. Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule has been involved in studies exploring proton magnetic resonance spectra of peptides containing glycine and L-leucine, contributing to advancements in NMR spectroscopy and protein chemistry (Beecham & Ham, 1968).

7. Metabolic Studies

Studies have quantified glycine turnover and decarboxylation rate in humans, highlighting its roles as a 1-carbon donor and component of glutathione, and its impact on human metabolism (Lamers et al., 2007).

8. Solid-State NMR Analysis

Research has been conducted on the hydrogen-bonded structure and 13C NMR chemical shift tensor of amino acid residue carbonyl carbons of peptides and polypeptides, contributing to the field of solid-state NMR analysis (Kameda et al., 1996).

9. Fluorescence Studies and Peptide Synthesis

The compound has been used in the synthesis of fluorescent amino acids and peptides for molecular sensing, demonstrating its utility in biochemical and fluorescence studies (Mega et al., 1988).

10. Drug Discovery and Peptoid Research

It has applications in drug discovery, particularly in the synthesis of peptoids, oligomers of N-substituted glycines, for creating chemically diverse libraries of novel molecules (Simon et al., 1992).

安全和危害

属性

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQZWFFGFLZNI-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426526 |

Source

|

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

CAS RN |

82007-05-4 |

Source

|

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。